molecular formula C17H14F5NO B3827488 N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide

N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide

Cat. No.: B3827488
M. Wt: 343.29 g/mol
InChI Key: KNIQXSCNIYRRES-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2,2,3,3,3-pentafluoropropanamide is a fluorinated organic compound with the molecular formula C17H14F5NO. This compound is characterized by the presence of two benzyl groups attached to a nitrogen atom and a pentafluoropropanamide moiety. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide typically involves the reaction of N,N-dibenzylamine with a fluorinated acylating agent. One common method is the reaction of N,N-dibenzylamine with pentafluoropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

N,N-dibenzylamine+pentafluoropropionyl chlorideThis compound+HCl\text{N,N-dibenzylamine} + \text{pentafluoropropionyl chloride} \rightarrow \text{this compound} + \text{HCl} N,N-dibenzylamine+pentafluoropropionyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2,2,3,3,3-pentafluoropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzyl groups can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: N,N-dibenzyl-2,2,3,3,3-pentafluoropropylamine.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

N,N-Dibenzyl-2,2,3,3,3-pentafluoropropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biochemical assays.

    Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide is largely dependent on its interaction with molecular targets. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzyl groups may facilitate binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-2,2,3,3,3-trifluoropropanamide
  • N,N-Dibenzyl-2,2,3,3,3-tetrafluoropropanamide
  • N,N-Dibenzyl-2,2,3,3,3-hexafluoropropanamide

Uniqueness

N,N-Dibenzyl-2,2,3,3,3-pentafluoropropanamide is unique due to the specific number and position of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its trifluorinated or hexafluorinated analogs. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO/c18-16(19,17(20,21)22)15(24)23(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIQXSCNIYRRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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